molecular formula C10H15ClN2O B169789 (S)-2-amino-N-methyl-3-phenylpropanamide hydrochloride CAS No. 17186-56-0

(S)-2-amino-N-methyl-3-phenylpropanamide hydrochloride

Cat. No.: B169789
CAS No.: 17186-56-0
M. Wt: 214.69 g/mol
InChI Key: UDXSBRWDLXGZIC-FVGYRXGTSA-N
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Description

(S)-2-amino-N-methyl-3-phenylpropanamide hydrochloride is a useful research compound. Its molecular formula is C10H15ClN2O and its molecular weight is 214.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of (S)-2-amino-N-methyl-3-phenylpropanamide hydrochloride, also known as Amantadine, is the NMDA receptor . It also interacts with the dopamine system .

Mode of Action

Amantadine acts as a noncompetitive NMDA antagonist . It inhibits the activity of the NMDA receptor, thereby reducing the excitatory neurotransmission . Additionally, it appears to increase the synthesis and release of dopamine, possibly inhibiting dopamine uptake .

Biochemical Pathways

Amantadine’s action on the NMDA receptor and dopamine system affects several biochemical pathways. Its antagonistic effect on the NMDA receptor can lead to a decrease in glutamate-mediated excitatory neurotransmission . Its interaction with the dopamine system can enhance dopaminergic neurotransmission .

Pharmacokinetics

The pharmacokinetic properties of Amantadine include:

Result of Action

The molecular and cellular effects of Amantadine’s action include a decrease in excitatory neurotransmission due to its antagonistic effect on the NMDA receptor and an increase in dopaminergic neurotransmission due to its interaction with the dopamine system . These effects can lead to a reduction in symptoms of diseases like Parkinson’s and drug-induced extrapyramidal reactions .

Action Environment

Environmental factors such as the patient’s renal function can influence the action, efficacy, and stability of Amantadine. For instance, it is contraindicated in persons with end-stage kidney disease due to its renal clearance . Additionally, its effects on the central nervous system suggest that it should be combined cautiously with additional CNS stimulants or anticholinergic drugs .

Properties

IUPAC Name

(2S)-2-amino-N-methyl-3-phenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-12-10(13)9(11)7-8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3,(H,12,13);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXSBRWDLXGZIC-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@H](CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17186-56-0
Record name (S)-(+)-2-Amino-N-methyl-3-phenyl-propionamide hydrochloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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